(2R)-2-Amino-2-[3-(methylethyl)phenyl]acetic acid
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Overview
Description
(2R)-2-Amino-2-[3-(methylethyl)phenyl]acetic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of an amino group (-NH2) attached to the second carbon atom of a phenylacetic acid derivative. The compound is notable for its chiral center, which gives it specific stereochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-2-[3-(methylethyl)phenyl]acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as a substituted benzene derivative.
Functional Group Introduction:
Chiral Resolution: The chiral center is introduced through chiral resolution techniques, which may involve the use of chiral catalysts or chiral auxiliaries.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.
Catalysis: Using catalytic processes to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Amino-2-[3-(methylethyl)phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), alkylating agents (R-X).
Major Products
The major products formed from these reactions include:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, alkylated derivatives.
Scientific Research Applications
(2R)-2-Amino-2-[3-(methylethyl)phenyl]acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its role in biochemical pathways and as a potential ligand for receptor studies.
Medicine: Investigated for its therapeutic potential in treating various diseases, including neurological disorders.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of (2R)-2-Amino-2-[3-(methylethyl)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Phenylalanine: An essential amino acid with a similar aromatic structure.
Tyrosine: A non-essential amino acid derived from phenylalanine.
Phenylacetic Acid: A precursor in the synthesis of various pharmaceuticals.
Uniqueness
(2R)-2-Amino-2-[3-(methylethyl)phenyl]acetic acid is unique due to its specific stereochemistry and the presence of the isopropyl group on the aromatic ring. This structural feature imparts distinct chemical and biological properties, making it valuable for specialized applications.
Properties
Molecular Formula |
C11H15NO2 |
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Molecular Weight |
193.24 g/mol |
IUPAC Name |
(2R)-2-amino-2-(3-propan-2-ylphenyl)acetic acid |
InChI |
InChI=1S/C11H15NO2/c1-7(2)8-4-3-5-9(6-8)10(12)11(13)14/h3-7,10H,12H2,1-2H3,(H,13,14)/t10-/m1/s1 |
InChI Key |
UBHAACJNFQMNMV-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)C1=CC(=CC=C1)[C@H](C(=O)O)N |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)C(C(=O)O)N |
Origin of Product |
United States |
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